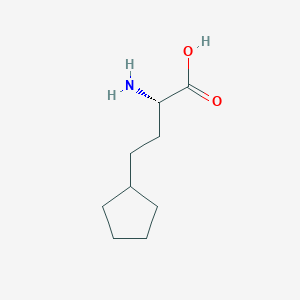

(S)-2-Amino-4-cyclopentylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-Amino-4-cyclopentylbutanoic acid: is an organic compound characterized by its amino group and cyclopentyl ring attached to a butanoic acid backbone

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a series of organic reactions starting from simpler precursors. One common method involves the cyclization of a linear precursor followed by functional group modifications.

Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

(S)-2-Amino-4-cyclopentylbutanoic acid: undergoes various types of chemical reactions:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Amine Oxides: Resulting from the oxidation of the amino group.

Alcohols: Formed by the reduction of the carboxylic acid group.

Substituted Derivatives: Resulting from substitution reactions.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-4-cyclopentylbutanoic acid: has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a probe to study biological systems and interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism by which (S)-2-Amino-4-cyclopentylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions, while the cyclopentyl ring can engage in hydrophobic interactions. These interactions can modulate biological processes and pathways, leading to the desired effects.

Vergleich Mit ähnlichen Verbindungen

(S)-2-Amino-4-cyclopentylbutanoic acid: is unique due to its specific structural features. Similar compounds include:

2-Amino-4-methylpentanoic acid: Similar in having an amino group and a branched chain, but with a methyl group instead of a cyclopentyl ring.

2-Amino-4-phenylbutanoic acid: Similar in having an amino group and a butanoic acid backbone, but with a phenyl ring instead of a cyclopentyl ring.

This compound .

Biologische Aktivität

(S)-2-Amino-4-cyclopentylbutanoic acid, often referred to as a cyclopentyl amino acid, has garnered interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group attached to the butanoic acid backbone. This structural feature influences its interaction with biological systems, particularly in terms of receptor binding and enzyme inhibition.

The biological activity of this compound primarily revolves around its role as an amino acid analog. It can modulate various biochemical pathways by interacting with specific receptors or enzymes. The mechanism can be summarized as follows:

- Receptor Binding : The cyclopentyl group may enhance binding affinity to certain neurotransmitter receptors, potentially influencing signaling pathways associated with neurotransmission.

- Enzyme Inhibition : As an amino acid analog, it may inhibit enzymes that utilize natural amino acids as substrates, thereby altering metabolic pathways.

Neuropharmacology

Research indicates that this compound may exhibit neuropharmacological effects akin to those of traditional neurotransmitters. Its structural similarity to glutamate suggests potential roles in modulating excitatory neurotransmission.

Case Study: Glutamate Receptor Modulation

A study explored the effects of this compound on glutamate receptors in neuronal cultures. Results showed that it could act as a partial agonist at specific receptor subtypes, enhancing synaptic transmission under certain conditions while inhibiting it under others.

Antitumor Activity

Preliminary studies have indicated potential antitumor properties. The compound was evaluated for its ability to inhibit tumor cell proliferation in vitro.

Research Findings:

- Cell Lines Tested : Various cancer cell lines, including non-small cell lung cancer (NSCLC) models.

- Results : Significant inhibition of cell growth was observed at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| (S)-2-Amino-4-methylpentanoic acid | Methyl group instead of cyclopentyl | Moderate receptor activity |

| (S)-2-Amino-4-cyclobutylbutanoic acid | Cyclobutyl group | Lower binding affinity than cyclopentyl variant |

| (S)-2-Amino-4-propylbutanoic acid | Propyl group | Similar metabolic pathway modulation |

Synthetic Routes and Research Applications

The synthesis of this compound typically involves straightforward amination reactions. Its applications extend beyond pharmacology into materials science and biochemistry:

- Peptide Synthesis : Utilized as a building block for creating peptides with enhanced stability and bioactivity.

- Drug Development : Explored for incorporation into drug delivery systems due to its favorable physicochemical properties.

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-cyclopentylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8(9(11)12)6-5-7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXHGSLJBHXRFI-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.